N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H11N3O4 and its molecular weight is 285.259. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
Compounds similar to the one , particularly those incorporating furan and isoxazole rings, have been studied for their antiprotozoal properties. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with furan derivatives have shown strong in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).
Synthetic Routes and Chemical Reactivity
The synthesis and reactivity of compounds containing the furan-2-yl group have been explored, demonstrating the versatility of these compounds in generating a variety of heterocyclic structures. This includes the synthesis of thiazolo[5,4-f]quinolines and pyrazolo[4,3-g][1,3]benzothiazoles, highlighting the synthetic utility of furan derivatives in constructing complex heterocyclic systems with potential biological activities (El’chaninov et al., 2017); (El’chaninov et al., 2018).
Biological Activities of Oxadiazole and Furadiazole Derivatives
Compounds containing oxadiazole or furadiazole rings, derived from furan, have been identified as possessing a broad range of biological activities. These include antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. The significance of these findings lies in the potential therapeutic applications of these heterocyclic compounds, suggesting that similar structures could be explored for drug development (Siwach & Verma, 2020).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13-4-3-9(7-15-13)14(19)16-8-10-6-12(21-17-10)11-2-1-5-20-11/h1-7H,8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEKEWJJKJEMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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